Synthesis Yield: 79% Total Yield via CS₂/Raney-Ni Route vs. 28% Yield via Historical Acetic-Formic Anhydride Route
The Wang et al. (2014) route delivers 5-aminothiazole-4-carboxamide in 79% total yield over three steps from aminocyanacetamide, using carbon disulfide cyclization (95% yield), methylation, and Raney-nickel desulfurization [1]. In contrast, the earlier Tamura et al. route—cyclization of 2-formamido-2-thiocarbamoylacetamide with acetic formic anhydride followed by 5% HCl hydrolysis—afforded the same product in only 28% yield and proved difficult to reproduce at scale [1]. This 2.8-fold yield advantage is critical for procurement and process economics.
| Evidence Dimension | Total synthesis yield |
|---|---|
| Target Compound Data | 79% total yield |
| Comparator Or Baseline | Tamura et al. route: 28% yield |
| Quantified Difference | 2.8-fold improvement (79% vs. 28%) |
| Conditions | Three-step synthesis: (1) aminocyanacetamide + CS₂ → thiazole-2-thiol (95%); (2) methylation; (3) Raney-Ni desulfurization |
Why This Matters
A 2.8-fold yield improvement directly reduces raw material costs and waste, making the Wang route the economically rational choice for procurement at multi-gram to kilogram scale.
- [1] Wang, J.; Guo, J.; Tang, Y.; Zhang, S.; Tao, J.; Lu, Y. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocycl. Commun. 2014, 20 (3), 155–158. DOI: 10.1515/hc-2014-0054. View Source
